molecular formula C16H22O3 B13841386 rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen CAS No. 1652582-08-5

rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen

Cat. No.: B13841386
CAS No.: 1652582-08-5
M. Wt: 262.34 g/mol
InChI Key: MCDKWYZDOMTURB-YUIIUQSRSA-N
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Chemical Reactions Analysis

rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen is unique compared to other similar compounds due to its specific molecular structure and stereochemistry. Similar compounds include:

Properties

CAS No.

1652582-08-5

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-[4-[[(1S,2R)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m0/s1

InChI Key

MCDKWYZDOMTURB-YUIIUQSRSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)C[C@@H]2CCCC[C@H]2O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O

Origin of Product

United States

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